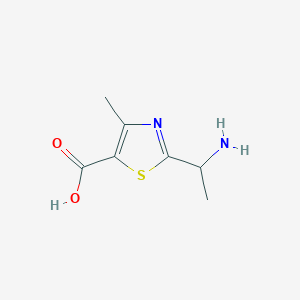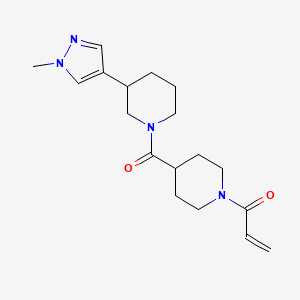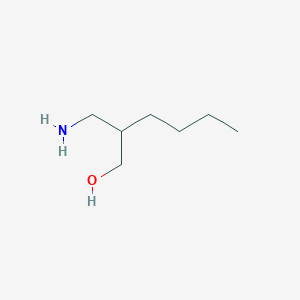
2-(Aminomethyl)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)hexan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, with an aminomethyl group (-CH2NH2) at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)hexan-1-ol can be achieved through several methods. One common approach involves the reaction of hexanal with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds as follows:
Hexanal + Ammonia + Hydrogen → this compound:
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by functional group transformations. The process can be summarized as follows:
Oligomerization of Ethylene: Ethylene is oligomerized using triethylaluminium to form higher alkanes.
Functional Group Transformation: The resulting alkanes are then subjected to oxidation and amination reactions to introduce the hydroxyl and aminomethyl groups.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanone.
Reduction: Formation of hexylamine.
Substitution: Formation of hexyl halides.
Applications De Recherche Scientifique
2-(Aminomethyl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)hexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the aminomethyl group can engage in nucleophilic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)pentan-1-ol
- 2-(Aminomethyl)heptan-1-ol
- 2-(Aminomethyl)octan-1-ol
Comparison
2-(Aminomethyl)hexan-1-ol is unique due to its specific chain length and functional group positioning, which can influence its reactivity and applications. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity profiles, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-(aminomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(5-8)6-9/h7,9H,2-6,8H2,1H3 |
Clé InChI |
NYVDHTLXVVFPHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


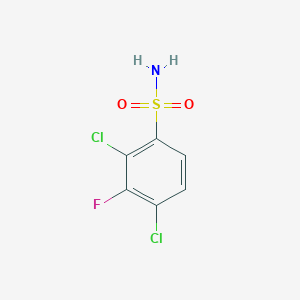

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)
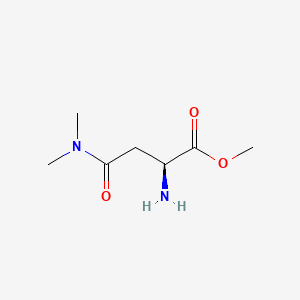




![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
